molecular formula C6H17N3O2 B12668120 N-(2-Aminoethyl)ethylenediamine acetate CAS No. 84066-72-8

N-(2-Aminoethyl)ethylenediamine acetate

Cat. No.: B12668120
CAS No.: 84066-72-8
M. Wt: 163.22 g/mol
InChI Key: PBJZEKIRGDSGMN-UHFFFAOYSA-N
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Description

Diethylenetriamine, acetate is an organic compound that consists of a diethylenetriamine backbone with acetate groups attached. Diethylenetriamine itself is a colorless, hygroscopic liquid that is soluble in water and polar organic solvents. It is structurally similar to diethylene glycol and has similar chemical properties. Diethylenetriamine, acetate is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylenetriamine, acetate can be synthesized through the reaction of diethylenetriamine with acetic acid. The reaction typically involves mixing diethylenetriamine with acetic acid under controlled temperature conditions to form the acetate salt. The reaction can be represented as follows:

HN(CH2CH2NH2)2+CH3COOHHN(CH2CH2NH2)2CH3COO+H2O\text{HN(CH}_2\text{CH}_2\text{NH}_2\text{)}_2 + \text{CH}_3\text{COOH} \rightarrow \text{HN(CH}_2\text{CH}_2\text{NH}_2\text{)}_2\text{CH}_3\text{COO}^- + \text{H}_2\text{O} HN(CH2​CH2​NH2​)2​+CH3​COOH→HN(CH2​CH2​NH2​)2​CH3​COO−+H2​O

Industrial Production Methods

In industrial settings, the production of diethylenetriamine, acetate involves the use of large-scale reactors where diethylenetriamine and acetic acid are combined under controlled conditions. The reaction mixture is then purified to remove any unreacted starting materials and by-products. The final product is typically obtained as a concentrated solution or as a solid after evaporation of the solvent.

Chemical Reactions Analysis

Types of Reactions

Diethylenetriamine, acetate undergoes various chemical reactions, including:

    Oxidation: Diethylenetriamine can be oxidized to form corresponding amides or imides.

    Reduction: Reduction reactions can convert diethylenetriamine derivatives to simpler amines.

    Substitution: Diethylenetriamine can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of amides or imides.

    Reduction: Formation of simpler amines.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

Diethylenetriamine, acetate has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: Utilized in the development of pharmaceuticals and as a chelating agent for metal ions.

    Industry: Applied in the production of epoxy resins, corrosion inhibitors, and as a curing agent for adhesives.

Mechanism of Action

The mechanism of action of diethylenetriamine, acetate involves its ability to form stable complexes with metal ions. The acetate groups enhance its solubility and reactivity. In coordination chemistry, diethylenetriamine acts as a tridentate ligand, binding to metal ions through its nitrogen atoms. This property is exploited in various applications, including metal ion sequestration and catalysis.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: A simpler analogue with two amine groups.

    Triethylenetetramine: Contains an additional ethylene group compared to diethylenetriamine.

    Diethylenetriaminepentaacetic acid (DTPA): A more complex analogue with five acetate groups.

Uniqueness

Diethylenetriamine, acetate is unique due to its balance of reactivity and stability. It offers multiple coordination sites for metal binding while maintaining good solubility in water and organic solvents. This makes it particularly useful in applications requiring both strong metal ion binding and ease of handling.

Properties

CAS No.

84066-72-8

Molecular Formula

C6H17N3O2

Molecular Weight

163.22 g/mol

IUPAC Name

acetic acid;N'-(2-aminoethyl)ethane-1,2-diamine

InChI

InChI=1S/C4H13N3.C2H4O2/c5-1-3-7-4-2-6;1-2(3)4/h7H,1-6H2;1H3,(H,3,4)

InChI Key

PBJZEKIRGDSGMN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C(CNCCN)N

Related CAS

56329-47-6
86171-31-5

Origin of Product

United States

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